molecular formula C24H15ClO4 B12209466 (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12209466
M. Wt: 402.8 g/mol
InChI Key: ITVYNTDIBMJVGM-TXTIWSOFSA-N
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Description

This compound is a benzofuran derivative characterized by a Z-configured 4-chlorobenzylidene substituent at the C2 position and an E-configured cinnamate ester at the C6 position.

Properties

Molecular Formula

C24H15ClO4

Molecular Weight

402.8 g/mol

IUPAC Name

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H15ClO4/c25-18-9-6-17(7-10-18)14-22-24(27)20-12-11-19(15-21(20)29-22)28-23(26)13-8-16-4-2-1-3-5-16/h1-15H/b13-8+,22-14-

InChI Key

ITVYNTDIBMJVGM-TXTIWSOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves the condensation of 4-chlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzofuran-based esters, differing primarily in substituents on the benzylidene ring and the ester moiety. Below is a systematic comparison:

Substituent Variations on the Benzylidene Ring

  • (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate (CAS: 848218-34-8)

    • Key Differences : Replaces the 4-chloro group with 2,4-dimethoxy substituents and substitutes the cinnamate ester with a 4-fluorobenzoate group.
    • Implications : Methoxy groups are electron-donating, which may reduce electrophilicity compared to the chloro analog. The 4-fluoro benzoate ester could alter solubility and bioavailability due to increased polarity .
  • [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (CAS: 859138-76-4) Key Differences: Features 3,4-dimethoxy substituents on the benzylidene ring but retains the cinnamate ester. The meta-methoxy group introduces asymmetry, which could influence chiral recognition in synthesis or interactions .
Table 1: Structural Comparison of Key Analogs
Compound Benzylidene Substituents Ester Group Electronic Effects
Target compound (4-chloro derivative) 4-Cl (2E)-3-phenylprop-2-enoate Electron-withdrawing (Cl)
2,4-Dimethoxy analog (848218-34-8) 2,4-OCH3 4-fluorobenzoate Electron-donating (OCH3), polar F
3,4-Dimethoxy analog (859138-76-4) 3,4-OCH3 (2E)-3-phenylprop-2-enoate Electron-donating, steric effects

Impact of Ester Group Modifications

  • Cinnamate vs. In contrast, the 4-fluorobenzoate ester (848218-34-8) adds a polar fluorine atom, which may enhance hydrogen-bonding interactions with biological targets or solvents .

Crystallographic and Spectroscopic Data

While direct crystallographic data for the target compound are unavailable, analogs like the 3,4-dimethoxy derivative (859138-76-4) likely exhibit similar packing motifs due to shared benzofuran and ester backbones. Hydrogen-bonding patterns, as described in studies on related crystals (e.g., Etter’s graph set analysis), suggest that chloro or methoxy substituents could influence intermolecular interactions, such as C–H···O or π-stacking .

Biological Activity

The compound (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H12ClO4
  • Molecular Weight : 329.73 g/mol
  • CAS Number : 623120-35-4

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural features, including the benzofuran core and the chlorobenzylidene moiety. Research indicates several key areas of activity:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its efficacy can be linked to the disruption of bacterial cell membranes and inhibition of metabolic pathways.
  • Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer models.
  • Hypoglycemic Effects : Similar compounds with benzofuran structures have been noted for their ability to lower blood glucose levels. The incorporation of specific functional groups may enhance this activity, making it a candidate for further investigation in diabetes management.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity.

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating its potential as an anticancer agent.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
Anticancer50% reduction in MCF-7 cell viability at 25 µM
HypoglycemicPotential to lower blood glucose levels in animal models

The mechanisms underlying the biological activities include:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing leakage and cell death.
  • Induction of Apoptosis : In cancer cells, the compound activates caspase pathways leading to programmed cell death.

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